molecular formula C8H11N3O2 B13312124 N'-hydroxy-2-(6-methoxypyridin-3-yl)ethanimidamide

N'-hydroxy-2-(6-methoxypyridin-3-yl)ethanimidamide

Cat. No.: B13312124
M. Wt: 181.19 g/mol
InChI Key: NUMLCJLDKMJSFU-UHFFFAOYSA-N
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Description

N’-hydroxy-2-(6-methoxypyridin-3-yl)ethanimidamide is a chemical compound with a molecular formula of C8H11N3O2 and a molecular weight of 181.19 g/mol . This compound is known for its unique reactivity and selectivity, making it valuable for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(6-methoxypyridin-3-yl)ethanimidamide typically involves the condensation of 6-methoxypyridine-3-amine with an appropriate aldehyde or ketone under specific reaction conditions. For instance, one method involves the use of pyrrole-2-carbaldehyde to form a Schiff base ligand . The reaction is carried out in methanol with the addition of sodium hydroxide solution, followed by stirring at room temperature for several hours .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(6-methoxypyridin-3-yl)ethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

N’-hydroxy-2-(6-methoxypyridin-3-yl)ethanimidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(6-methoxypyridin-3-yl)ethanimidamide involves its interaction with molecular targets and pathways. As a ligand, it can coordinate with metal ions to form complexes, which can then interact with biological molecules. The specific pathways and targets depend on the context of its application, such as antimicrobial activity or coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-2-(6-methoxypyridin-3-yl)ethanimidamide is unique due to its methoxypyridinyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

N'-hydroxy-2-(6-methoxypyridin-3-yl)ethanimidamide

InChI

InChI=1S/C8H11N3O2/c1-13-8-3-2-6(5-10-8)4-7(9)11-12/h2-3,5,12H,4H2,1H3,(H2,9,11)

InChI Key

NUMLCJLDKMJSFU-UHFFFAOYSA-N

Isomeric SMILES

COC1=NC=C(C=C1)C/C(=N/O)/N

Canonical SMILES

COC1=NC=C(C=C1)CC(=NO)N

Origin of Product

United States

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